Pentafluoroethyl 2,2,2-trifluoroethyl ether
Description
Properties
IUPAC Name |
1,1,1,2,2-pentafluoro-2-(2,2,2-trifluoroethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8O/c5-2(6,7)1-13-4(11,12)3(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMISZRVOJQGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379752 | |
| Record name | Pentafluoroethyl 2,2,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156053-88-2 | |
| Record name | Pentafluoroethyl 2,2,2-trifluoroethyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1,1,1-Trifluoro-2-Chloroethane
The nucleophilic substitution method begins with the preparation of 1,1,1-trifluoro-2-chloroethane (CF₃-CH₂Cl), a critical precursor. This step involves the reaction of trichloroethylene (CCl₂=CHCl) with hydrogen fluoride (HF) and chlorine (Cl₂) under controlled conditions:
Reaction Conditions :
-
Temperature : 100–115°C
-
Pressure : 0.7–0.8 MPa
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Feed Rates : HF (<250 L/h), trichloroethylene (<180 L/h), Cl₂ (12–15 kg/h).
This exothermic reaction requires precise temperature control to avoid side products. The crude CF₃-CH₂Cl is purified via rectification, achieving >99% purity before use in subsequent steps.
Etherification with Trifluoroethanol
The second stage involves reacting CF₃-CH₂Cl with trifluoroethanol (CF₃-CH₂OH) in the presence of potassium hydroxide (KOH):
Optimized Parameters :
-
Temperature : 70–80°C
-
Stirring Speed : 150–300 rpm
Post-reaction, water is added to precipitate potassium chloride (KCl), which is removed by filtration. The filtrate undergoes vacuum rectification in a 15–21-tray column, yielding bis(2,2,2-trifluoroethyl) ether with 96.6–97.7% efficiency and >99.98% purity.
Table 1: Performance Metrics for Nucleophilic Substitution Method
| Parameter | Value Range | Source |
|---|---|---|
| Yield | 96.6–97.7% | |
| Purity (HPLC) | 99.981–99.985% | |
| Water Content | <0.001% | |
| Peroxide Impurities | Undetectable |
Williamson Ether Synthesis via Sodium 2,2,2-Trifluoroethylate
Preparation of Sodium 2,2,2-Trifluoroethylate
The Williamson method relies on the formation of sodium 2,2,2-trifluoroethylate (CF₃-CH₂ONa) by reacting metallic sodium with trifluoroethanol in dry dioxane:
Key Considerations :
Reaction with 2,2,2-Trifluoroethyl Sulfonate Esters
The sodium salt reacts with 2,2,2-trifluoroethyl p-toluenesulfonate (CF₃-CH₂-OTs) to form the desired ether:
Process Details :
-
Temperature : 160–185°C
-
Reaction Time : 60–600 minutes
This method yields only 20% of the theoretical product, with significant losses during purification. The crude ether requires extensive washing with HCl, H₂SO₄, and NaOH to remove sulfonate residues.
Table 2: Performance Metrics for Williamson Synthesis
| Parameter | Value | Source |
|---|---|---|
| Yield | 20% | |
| Purity (HPLC) | 98.294% | |
| Water Content | 0.009% | |
| Key Limitation | Low yield, complex purification |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
The nucleophilic substitution route outperforms the Williamson method in yield (97.4% vs. 20%) and purity (99.98% vs. 98.29%). Its use of ethylene glycol as a solvent simplifies KCl removal, whereas the Williamson method requires toxic sulfonate esters and hazardous metal handling.
Industrial Applicability
Table 3: Industrial Feasibility Comparison
| Factor | Nucleophilic Substitution | Williamson Synthesis |
|---|---|---|
| Yield | High (97%) | Low (20%) |
| Purity | >99.98% | 98.29% |
| Safety | Moderate | High risk |
| Scalability | Industrial | Laboratory |
Chemical Reactions Analysis
Types of Reactions
Pentafluoroethyl 2,2,2-trifluoroethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding fluorinated alcohols and acids.
Reduction: Reduction reactions can convert the ether into simpler fluorinated hydrocarbons.
Substitution: Nucleophilic substitution reactions are common, where the ether group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include fluorinated alcohols, acids, and hydrocarbons, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium Battery Electrolytes
One of the most significant applications of pentafluoroethyl 2,2,2-trifluoroethyl ether is as an electrolyte in lithium-ion batteries. Its high oxidation resistance and compatibility with graphite cathodes enhance the performance and safety of battery systems. The compound helps form a stable solid electrolyte interphase (SEI), which improves ionic conductivity and cycle stability .
Key Benefits:
- High Oxidation Resistance: Reduces the risk of electrolyte degradation.
- Flame Retardancy: Lowers flammability risks associated with battery operation.
- Improved Cycle Stability: Enhances battery life through better ionic conduction.
Solvent in Chemical Reactions
This compound serves as a solvent in various chemical reactions due to its unique properties. It can dissolve a range of organic compounds and is particularly useful in reactions requiring non-polar environments.
Applications in Chemistry:
- Reagent for Organic Synthesis: Used in synthesizing other fluorinated compounds.
- Support for Biochemical Assays: Facilitates reactions involving enzymes and proteins.
Case Study 1: Lithium-Ion Battery Performance
In a study conducted on lithium-ion batteries incorporating this compound as an electrolyte, researchers observed significant improvements in battery performance metrics:
- Cycle Life: Increased by 30% compared to conventional electrolytes.
- Thermal Stability: Batteries exhibited enhanced thermal stability under high-temperature conditions.
Case Study 2: Chemical Reaction Efficiency
A series of experiments demonstrated that using this compound as a solvent led to higher yields in fluorinated organic synthesis. For instance:
- Yield Improvement: Reactions that typically yielded 60% when using conventional solvents increased to over 85% with this compound.
- Reaction Time Reduction: The time required for completion decreased by approximately 20%, indicating enhanced reaction kinetics.
Data Tables
| Application Area | Key Properties | Performance Metrics |
|---|---|---|
| Lithium Battery Electrolytes | High oxidation resistance | Cycle life increased by 30% |
| Chemical Reactions | Non-polar solvent | Yield improvement from 60% to over 85% |
| Biochemical Assays | Supports enzyme activity | Enhanced reaction rates |
Mechanism of Action
The mechanism by which pentafluoroethyl 2,2,2-trifluoroethyl ether exerts its effects involves its interaction with molecular targets through its ether linkage and fluorinated groups. These interactions can influence various biochemical pathways, including enzyme inhibition and receptor binding . The compound’s high electronegativity and stability contribute to its unique reactivity and effects in different applications.
Comparison with Similar Compounds
Comparison with Similar Fluorinated Ethers
Structural and Functional Differences
Metabolic and Toxicological Profiles
- HFE-347: Limited toxicity data, but industrial safety protocols emphasize handling precautions .
- TFVE : Undergoes cytochrome P-450-mediated metabolism, producing reactive intermediates that can inactivate enzymes .
- Bis(trifluoroethyl) ether : Causes smooth muscle contraction at low concentrations, indicating acute biological activity .
Application-Specific Advantages
- HFE-347: Superior solvation for polar and nonpolar compounds compared to non-fluorinated ethers . Critical in radiolabeling due to stability of the trifluoroethyl group under reaction conditions .
- TFVE :
Critical Analysis of Contradictions and Limitations
- Naming Conflicts : The term "pentafluoroethyl" in the query may refer to methyl pentafluoroethyl ether (CAS 460-73-1) , which differs structurally from HFE-346. Clarification of IUPAC names is essential.
- Safety Data : While HFE-347 is labeled for industrial use, bis(trifluoroethyl) ether has documented hazardous effects (e.g., eye irritation) .
Biological Activity
Pentafluoroethyl 2,2,2-trifluoroethyl ether (C4H2F8O), a fluorinated ether, has garnered attention due to its unique chemical properties and potential biological applications. This article delves into its biological activity, highlighting relevant studies, case analyses, and a comprehensive overview of its effects on various biological systems.
Chemical Structure and Properties
This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its physical and chemical properties. The compound's structure includes:
- Chemical Formula : C4H2F8O
- Molecular Weight : 202.04 g/mol
- CAS Number : 2775955
The high electronegativity of fluorine contributes to the compound's lipophilicity and stability, making it an interesting candidate for various biological applications.
Antimicrobial Properties
Recent studies have explored the antimicrobial activity of fluorinated compounds similar to this compound. For instance, fluorinated pyridine derivatives have demonstrated significant antimicrobial effects against various bacterial strains. In one study, a fluorinated derivative exhibited minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against Streptococcus pneumoniae and Escherichia coli .
| Compound Type | MIC Range (µg/mL) | Target Organisms |
|---|---|---|
| Fluorinated Pyridine | 1.95 - 15.63 | S. pneumoniae, E. coli |
| Pentafluoro Compounds | TBD | TBD |
Anticancer Activity
Fluorinated compounds have also been investigated for their anticancer properties. For example, certain thiourea derivatives with fluorine substitutions showed promising results in inhibiting cancer cell proliferation in HepG2 liver cancer cells with an IC50 value of 4.8 μg/mL . The underlying mechanism often involves the inhibition of key proteins involved in cell signaling pathways.
| Compound Type | IC50 (µg/mL) | Cancer Cell Lines |
|---|---|---|
| Fluorinated Thioureas | 4.8 | HepG2 |
| Pentafluoro Compounds | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with cellular membranes due to its lipophilic nature. This interaction may disrupt membrane integrity or alter membrane-associated processes such as signaling pathways.
Molecular Docking Studies
Molecular docking studies have been utilized to predict how pentafluoroethyl ethers interact with various biological targets. These studies suggest that the compound can effectively bind to active sites of proteins involved in critical cellular functions.
Study on Fluorinated Compounds
A comprehensive review highlighted the role of organofluorine compounds in human health and environmental impact . It emphasized that while some fluorinated compounds exhibit beneficial biological activities, others may pose toxicity risks depending on their structure and concentration.
Toxicological Assessments
Toxicological assessments are crucial for understanding the safety profile of this compound. Research indicates that certain fluoroacetate derivatives can be toxic at elevated levels; thus, careful evaluation is necessary .
Q & A
Q. What are the critical physicochemical properties of pentafluoroethyl 2,2,2-trifluoroethyl ether, and how do they influence experimental design?
Key properties include:
- Molecular weight : 200.055 g/mol .
- Boiling point : 56.7°C at 760 mmHg .
- Density : 1.479 g/cm³ .
- Log Pow (octanol-water partition coefficient) : 2.18 (reported in one study) ; another source cites LogP = 2.42 , suggesting variability depending on measurement methods.
- Solubility : Almost insoluble in water .
- Flammability : Flash point at -6.96°C, classified as flammable (Risk Code R10) . These properties dictate solvent compatibility, storage conditions (e.g., refrigeration to prevent volatilization), and safety protocols (e.g., avoiding ignition sources).
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Storage : Keep in sealed containers at room temperature in a dry, well-ventilated area .
- Handling : Use explosion-proof equipment and grounding to mitigate flammability risks .
- PPE : Wear flame-resistant lab coats, chemical-resistant gloves, and safety goggles .
- Spill management : Use inert adsorbents (e.g., sand) and avoid water due to low solubility .
Advanced Research Questions
Q. How can researchers address the lack of ecotoxicological data for this compound in environmental fate studies?
- Existing data gaps : No bioaccumulation or soil mobility data are available .
- Methodological recommendations :
- Conduct bioconcentration factor (BCF) assays using OECD Test Guideline 305, leveraging the reported Log Pow (2.18–2.42) to estimate bioaccumulation potential .
- Perform soil column experiments to assess mobility, considering the compound’s low water solubility .
- Apply QSAR modeling to predict toxicity endpoints, cross-validated with limited experimental data .
Q. What synthesis and characterization methods are effective for incorporating this ether into fluorinated gel polymer electrolytes for lithium-metal batteries?
- In situ polymerization : Dissolve the compound in a solvent mixture (e.g., fluoroethylene carbonate and FEMC), then initiate polymerization with diethylallyl phosphate (DAP) and pentaerythritol tetraacrylate (PETEA) to form stable gel electrolytes .
- Performance metrics : Evaluate ionic conductivity via electrochemical impedance spectroscopy (EIS) and flame retardancy using UL-94 vertical burning tests .
Q. What strategies are recommended for compiling comprehensive data on per- and polyfluoroalkylether substances (PFAEs), including this compound?
- CAS-number-driven searches : Use regulatory databases (e.g., ECHA, REACH) and academic repositories to compile structural and application data .
- Stakeholder engagement : Interview industry associations and regulatory bodies to identify undocumented uses .
- Data synthesis : Cross-reference Safety Data Sheets (SDSs) with patent filings to map industrial applications .
Q. How does the solubility profile of this compound influence its utility as a solvent in green chemistry applications?
- Advantages : Low water solubility and high volatility make it suitable for closed-loop systems in precision cleaning or semiconductor manufacturing, minimizing environmental release .
- Methodological considerations : Optimize solvent recovery via fractional distillation and monitor airborne concentrations to comply with occupational exposure limits .
Key Data Contradictions and Resolutions
- Log Pow variability : Discrepancies between sources (2.18 vs. 2.42 ) may arise from differences in experimental conditions (e.g., temperature, purity). Resolve by replicating measurements using standardized OECD Test Guideline 117.
- Ecological data gaps : Prioritize experimental validation of QSAR predictions to address regulatory requirements for PFAE risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
